molecular formula C16H11FN4S B287267 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287267
M. Wt: 310.4 g/mol
InChI Key: CDVKGLYFLXDKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it is relatively easy to synthesize. It also has a high degree of stability, which makes it suitable for long-term storage. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on specific enzymes or receptors in the body to better understand its mechanism of action. Additionally, it may be worthwhile to investigate its potential as an antimicrobial and antifungal agent in vivo.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl chloride with 2-phenyl-1,3,4-thiadiazole-5-carboxylic acid hydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.

properties

Product Name

3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

CDVKGLYFLXDKCS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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